molecular formula C10H11NO3 B13100732 N-(2-Acetyl-6-methoxyphenyl)formamide

N-(2-Acetyl-6-methoxyphenyl)formamide

Cat. No.: B13100732
M. Wt: 193.20 g/mol
InChI Key: RDSKHXZRBGUNSN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetyl-6-methoxyphenyl)formamide typically involves the formylation of primary aromatic amines. One common method is the reaction of 2-acetyl-6-methoxyaniline with formic acid under mild conditions . The reaction is catalyzed by various agents, including solid acid magnetic nanocatalysts, which offer high efficiency and recyclability .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale formylation processes using formic acid and other formylating agents. The use of catalysts such as Fe3O4 nanoparticles can enhance the reaction efficiency and allow for the recovery and reuse of the catalyst .

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-6-methoxyphenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, alcohols, and various substituted aromatic compounds .

Scientific Research Applications

N-(2-Acetyl-6-methoxyphenyl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Acetyl-6-methoxyphenyl)formamide involves its interaction with various molecular targets and pathways. The formyl group in the compound can act as a nucleophile or electrophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Acetylphenyl)formamide
  • N-(2-Methoxyphenyl)formamide
  • N-(2-Acetyl-4-methoxyphenyl)formamide

Uniqueness

N-(2-Acetyl-6-methoxyphenyl)formamide is unique due to the presence of both acetyl and methoxy groups on the aromatic ring, which confer distinct chemical reactivity and stability. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

N-(2-acetyl-6-methoxyphenyl)formamide

InChI

InChI=1S/C10H11NO3/c1-7(13)8-4-3-5-9(14-2)10(8)11-6-12/h3-6H,1-2H3,(H,11,12)

InChI Key

RDSKHXZRBGUNSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)NC=O

Origin of Product

United States

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